
2-Bromoacetamido-4-nitrofenol
Descripción general
Descripción
2-Bromoacetamido-4-nitrophenol, also known as 2-Bromo-2′-hydroxy-5′-nitroacetanilide, is a chemical compound with the molecular formula C8H7BrN2O4 and a molecular weight of 275.06 g/mol . This compound is characterized by the presence of a bromine atom, an acetamido group, and a nitrophenol moiety, making it a versatile compound in various chemical reactions and applications .
Aplicaciones Científicas De Investigación
2-Bromoacetamido-4-nitrophenol has several applications in scientific research:
Análisis Bioquímico
Biochemical Properties
2-Bromoacetamido-4-nitrophenol plays a significant role in biochemical reactions, particularly in the study of protein structures and functions. It interacts with enzymes and proteins, acting as a reporter group in structure-function studies . The compound’s interactions with biomolecules are crucial for understanding enzyme mechanisms and protein dynamics .
Cellular Effects
2-Bromoacetamido-4-nitrophenol affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, 2-Bromoacetamido-4-nitrophenol exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s mechanism of action involves specific binding to target proteins, which can alter their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromoacetamido-4-nitrophenol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromoacetamido-4-nitrophenol remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-Bromoacetamido-4-nitrophenol vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic effects . It is important to determine the appropriate dosage to avoid adverse effects in animal studies .
Metabolic Pathways
2-Bromoacetamido-4-nitrophenol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular function .
Transport and Distribution
Within cells and tissues, 2-Bromoacetamido-4-nitrophenol is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function .
Subcellular Localization
2-Bromoacetamido-4-nitrophenol’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors determine its precise location within the cell and its subsequent effects on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoacetamido-4-nitrophenol typically involves the bromination of acetamido-4-nitrophenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenol ring. The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent, such as acetic acid or ethanol .
Industrial Production Methods
In an industrial setting, the production of 2-Bromoacetamido-4-nitrophenol may involve a multi-step process starting from readily available precursors. The process includes nitration, acetamidation, and bromination steps, each optimized for yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient production of the target compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromoacetamido-4-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Reduction: The major product is 2-Acetamido-4-aminophenol.
Oxidation: The major product is a quinone derivative of the original compound.
Mecanismo De Acción
The mechanism of action of 2-Bromoacetamido-4-nitrophenol involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromine atom can react with sulfhydryl groups in proteins, leading to the formation of stable covalent adducts. This property makes it useful in studying enzyme mechanisms and designing enzyme inhibitors . The nitro group can also participate in redox reactions, further contributing to its versatility in biochemical applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-nitrophenol: Lacks the acetamido group, making it less versatile in certain reactions.
4-Nitrophenol: Lacks both the bromine and acetamido groups, limiting its reactivity compared to 2-Bromoacetamido-4-nitrophenol.
2-Acetamido-4-nitrophenol: Lacks the bromine atom, reducing its utility in substitution reactions involving bromine.
Uniqueness
2-Bromoacetamido-4-nitrophenol is unique due to the presence of both bromine and nitro groups, which allow it to participate in a wide range of chemical reactions. The acetamido group further enhances its reactivity and applicability in various fields, making it a valuable compound in scientific research and industrial applications .
Propiedades
IUPAC Name |
2-bromo-N-(2-hydroxy-5-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O4/c9-4-8(13)10-6-3-5(11(14)15)1-2-7(6)12/h1-3,12H,4H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWBNOBMOCQPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063239 | |
| Record name | Acetamide, 2-bromo-N-(2-hydroxy-5-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3947-58-8 | |
| Record name | 2-Bromo-N-(2-hydroxy-5-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoacetamide-4-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoacetamido-4-nitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-bromo-N-(2-hydroxy-5-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, 2-bromo-N-(2-hydroxy-5-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-N-(2-hydroxy-5-nitrophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromoacetamide-4-nitrophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU328PDK9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Bromoacetamido-4-nitrophenol interact with proteins and what are the downstream effects?
A: 2-Bromoacetamido-4-nitrophenol primarily reacts with the sulfur atom in cysteine residues found in proteins [, ]. This reaction forms a covalent bond, modifying the cysteine residue. The attached 4-nitrophenol group acts as a "reporter," providing information about its surrounding environment through changes in its absorbance spectrum []. This allows researchers to study conformational changes in the protein upon interaction with other molecules like substrates or inhibitors. For instance, in a study on α-chymotrypsin, the binding of substrates was shown to perturb the absorbance spectrum of the 2-bromoacetamido-4-nitrophenol attached to the enzyme [].
Q2: Can you provide specific examples of how 2-Bromoacetamido-4-nitrophenol has been used to study protein function?
A: 2-Bromoacetamido-4-nitrophenol has been used to study the lactose repressor protein, a key regulator of lactose metabolism in bacteria [, ]. By modifying specific cysteine residues in this protein with 2-bromoacetamido-4-nitrophenol, researchers found that modification of cysteine residues in the core region of the protein led to a loss of its ability to bind to DNA, while its ability to bind to non-specific DNA sequences remained unaffected [, ]. This suggested that distinct regions within the protein are responsible for its specific and non-specific DNA binding activities. Additionally, the study showed that binding of inducer, anti-inducer, and non-specific DNA to the protein caused changes in the fluorescence of the attached 2-bromoacetamido-4-nitrophenol, providing insights into how these molecules interact with and alter the protein's structure [, ].
Q3: The research mentions "mapping studies" using 2-Bromoacetamido-4-nitrophenol. What is the significance of these studies?
A: "Mapping studies" in this context refer to experiments that determine which specific cysteine residues within a protein are modified by 2-bromoacetamido-4-nitrophenol [, ]. By identifying the modified residues, researchers can understand which parts of the protein are important for specific functions. For example, by selectively blocking certain cysteine residues in the lactose repressor protein before modification with 2-bromoacetamido-4-nitrophenol, researchers could pinpoint the roles of individual cysteine residues in DNA binding and inducer interactions [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]benzamide](/img/structure/B1228413.png)



![2-[(2-Anilino-2-oxoethyl)thio]butanedioic acid](/img/structure/B1228420.png)








![N-[3-[(3-chlorophenyl)sulfamoyl]-4-methylphenyl]-3-(4-nitrophenyl)-3-oxopropanamide](/img/structure/B1228437.png)
